1-benzyl-6-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-CYCLOPROPYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole and pyridine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling. The synthetic routes typically involve:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of Pyridine Ring: This involves the cyclization of appropriate precursors such as β-ketoesters or β-diketones.
Coupling Reactions: The final step involves coupling the pyrazole and pyridine rings using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclopropyl positions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C24H26N6O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H26N6O/c1-15-22-20(24(31)25-12-19-13-26-29(3)16(19)2)11-21(18-9-10-18)27-23(22)30(28-15)14-17-7-5-4-6-8-17/h4-8,11,13,18H,9-10,12,14H2,1-3H3,(H,25,31) |
InChI Key |
DZQHFRQYWNMQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
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